Methylglucamine orotate

Description

Properties

CAS No. |

59404-17-0 |

|---|---|

Molecular Formula |

C12H21N3O9 |

Molecular Weight |

351.31 g/mol |

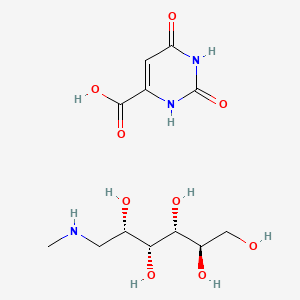

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C7H17NO5.C5H4N2O4/c1-8-2-4(10)6(12)7(13)5(11)3-9;8-3-1-2(4(9)10)6-5(11)7-3/h4-13H,2-3H2,1H3;1H,(H,9,10)(H2,6,7,8,11)/t4-,5+,6+,7+;/m0./s1 |

InChI Key |

QXWPJYVLNHANJZ-LJTMIZJLSA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |

Other CAS No. |

59404-17-0 |

Synonyms |

methylglucamine orotate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methylglucamine Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglucamine orotate is a compound that has demonstrated potential in cognitive enhancement and neuroprotection. Its mechanism of action is believed to be a synergistic effect of its two constituent parts: methylglucamine and orotic acid. Orotic acid serves as a crucial precursor in the de novo biosynthesis of pyrimidines, which are essential for nucleic acid synthesis, neuronal function, and energy metabolism. Methylglucamine, an amino sugar derived from sorbitol, is thought to enhance the bioavailability of orotic acid and may possess its own anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing key experimental findings, detailing methodologies, and visualizing relevant biochemical pathways.

Introduction

This compound is a salt formed from methylglucamine and orotic acid. Orotic acid, also known as vitamin B13, is a naturally occurring compound and an intermediate in the synthesis of pyrimidine nucleotides.[1] Methylglucamine is an organic compound derived from glucose and is often used as an excipient in pharmaceuticals to improve the solubility and stability of active ingredients. The combination of these two molecules in this compound has been investigated for its potential nootropic and neuroprotective effects, particularly in the context of memory formation and synaptic plasticity.[2]

The Role of Orotic Acid in Pyrimidine Biosynthesis

The primary and most well-understood role of the orotate component of this compound is its function as a precursor in the de novo pyrimidine synthesis pathway. This pathway is fundamental for the production of uridine monophosphate (UMP), which is subsequently converted to other essential pyrimidine nucleotides like uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). These nucleotides are indispensable for a multitude of cellular processes, including:

-

Nucleic Acid Synthesis: DNA and RNA synthesis are critically dependent on a steady supply of pyrimidine nucleotides.

-

Energy Metabolism: UTP is involved in the activation of sugars for glycogen synthesis and other metabolic pathways.[3]

-

Glycoprotein and Glycolipid Synthesis: Uridine diphosphate (UDP) derivatives are essential for the synthesis of these complex molecules, which are vital for neuronal structure and function.

The provision of exogenous orotic acid, as from this compound, is hypothesized to bypass earlier rate-limiting steps in the de novo pathway, thereby increasing the intracellular pool of pyrimidine nucleotides available for these critical functions.

De Novo Pyrimidine Synthesis Pathway

The following diagram illustrates the key steps in the de novo synthesis of pyrimidine nucleotides, highlighting the entry point of orotic acid.

Neuroprotective and Cognitive-Enhancing Effects

Experimental studies have indicated that this compound exhibits memory-improving properties. The proposed mechanism for these effects centers on the enhancement of synaptic plasticity, particularly long-term potentiation (LTP), a cellular process widely considered to be a key component of memory formation.[1][2]

Enhancement of Long-Term Potentiation

Studies in animal models have demonstrated that this compound can prolong hippocampal LTP. LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from key studies investigating the effects of this compound.

| Parameter | Control Group | This compound Group | Reference |

| LTP of Population Spike (24h post-tetanization) | 154% of control value | 246% of control value | [1] |

| LTP of Population Spike (48h post-tetanization) | 126% of control value | 216% of control value | [1] |

| Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP) in Rats. |

| Parameter | Dose | Route of Administration | Effect | Reference |

| Memory Retention (Active Avoidance) | 225 µg | Intracerebroventricular (i.c.v.) | Significantly improved retention | [4] |

| Paradoxical Sleep (PS) Latency | 225 mg/kg | Intraperitoneal (i.p.) | Increased | [2] |

| Paradoxical Sleep (PS) Amount (first 4h) | 225 mg/kg | Intraperitoneal (i.p.) | Significantly decreased | [2] |

| Table 2: Effects of this compound on Memory and Sleep in Rats. |

Experimental Protocols

-

Animal Model: Male Wistar rats.[1]

-

Drug Administration: A single intracerebroventricular (i.c.v.) injection of 225 µg of this compound.[1]

-

Electrophysiology: Field potentials were recorded in the dentate gyrus of the hippocampus following stimulation of the perforant path. Tetanic stimulation was used to induce LTP. The amplitude of the population spike was measured as an indicator of synaptic strength.[1]

-

Animal Model: Male Wistar rats.[4]

-

Task: Rats were trained in an active avoidance task where stimulation of the perforant path with impulse trains of 15 Hz served as the conditioned stimulus.[4]

-

Drug Administration: Immediately after the first training session, 225 µg of this compound was injected intracerebroventricularly.[4]

-

Outcome Measure: The retention of the learned behavior was assessed in a relearning session the following day by counting the number of conditioned reactions.[4]

Potential Signaling Pathways

While the direct molecular targets of this compound are not fully elucidated, research on related compounds, particularly lithium orotate, suggests potential involvement of several key neuroprotective signaling pathways. It is important to note that the following pathways are inferred and require direct experimental validation for this compound.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Lithium is a well-known inhibitor of GSK-3. The orotate moiety may enhance the intracellular delivery of the active ion. GSK-3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including neuronal development, metabolism, and apoptosis. Inhibition of GSK-3β is generally considered to be neuroprotective.

Wnt/β-catenin Pathway Activation

The Wnt signaling pathway is critical for synaptic plasticity and neurogenesis. By inhibiting GSK-3β, this compound could potentially lead to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell survival and proliferation.

Upregulation of Neurotrophic Factors

Studies on lithium have shown that it can increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. This effect is also potentially mediated through the inhibition of GSK-3.

The Role of Methylglucamine

The methylglucamine component of the salt is primarily thought to act as a carrier molecule, enhancing the solubility and potentially the cellular uptake of orotic acid. However, some evidence suggests that methylglucamine itself may possess anti-inflammatory properties, which could contribute to the overall neuroprotective effects of the compound. Further research is needed to fully elucidate the independent pharmacological activities of methylglucamine in the context of neuroprotection.

Conclusion

The mechanism of action of this compound appears to be multifaceted, primarily leveraging the role of orotic acid as a precursor in the vital de novo pyrimidine synthesis pathway. This leads to an increased availability of nucleotides essential for neuronal function, energy metabolism, and synaptic plasticity. Experimental evidence strongly supports its ability to enhance long-term potentiation, a key cellular correlate of memory. While the direct modulation of specific signaling pathways by this compound requires further investigation, insights from related compounds suggest a potential role in the inhibition of GSK-3 and the subsequent activation of neuroprotective cascades. The methylglucamine moiety likely contributes by improving the bioavailability of orotic acid. Future research should focus on identifying the specific molecular targets of this compound to fully understand its therapeutic potential for cognitive disorders.

References

- 1. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the memory-improving substance this compound on paradoxical sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of lithium orotate in gene expression modulation and synaptic plasticity [eureka.patsnap.com]

- 4. Orotate improves memory and enhances synaptic long-term potentiation in active avoidance behaviour in rats with perforant path stimulation as the conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Orotic Acid in Methylglucamine Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglucamine orotate (MGO) is a compound that has demonstrated potential as a memory-enhancing agent. This technical guide delves into the core functions of its two constituent components: orotic acid and methylglucamine. Orotic acid, a key intermediate in pyrimidine biosynthesis, is crucial for neuronal health, providing the necessary precursors for nucleic acid synthesis and cellular energy metabolism. Methylglucamine, an amino sugar alcohol, is widely utilized in pharmaceuticals as an excipient to enhance the solubility and stability of active compounds. This document posits that in this compound, orotic acid provides the neuroprotective and memory-enhancing bioactivity, while methylglucamine acts as a carrier, potentially improving the bioavailability and delivery of orotic acid to the central nervous system. This guide will provide a comprehensive overview of the biochemical functions, experimental data, and putative signaling pathways associated with the action of orotic acid in the context of this compound.

Introduction

Orotic acid, historically known as vitamin B13, is a vital precursor in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA.[1][2][3] Its role extends to cellular energy metabolism and it has been investigated for its potential neuroprotective effects.[4][5] Methylglucamine (meglumine) is an organic amine derived from sorbitol, recognized for its utility in pharmaceutical formulations as a solubilizing agent for acidic compounds.[6][7] The combination of these two molecules into this compound has been explored for its nootropic capabilities, specifically its ability to improve memory and prolong synaptic potentiation.[8][9] This guide will provide an in-depth analysis of the function of the orotate moiety within this compound, supported by available quantitative data and detailed experimental methodologies.

Biochemical Function of Orotic Acid and Methylglucamine

Orotic Acid: The Bioactive Core

Orotic acid's primary role in the body is as an intermediate in the synthesis of uridine monophosphate (UMP), a fundamental building block for all other pyrimidine nucleotides (cytidine, thymidine).[1][2] This pathway is critical for numerous cellular processes, particularly in tissues with high rates of cell division and metabolic activity, such as the brain.

The key functions of orotic acid relevant to its role in this compound include:

-

Precursor for Pyrimidine Synthesis: Orotic acid is essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA synthesis, neuronal repair, and synaptic plasticity.[10]

-

Cellular Energy Metabolism: The synthesis of pyrimidine nucleotides is intrinsically linked to cellular energy status. Uridine triphosphate (UTP), derived from orotic acid, is a key molecule in glycogen synthesis and other metabolic pathways.[4]

-

Neuroprotection: Studies suggest that orotic acid may have neuroprotective properties, potentially by supporting neuronal metabolism during hypoxic conditions and preventing neuronal injury.[5][11]

Methylglucamine: The Enhancing Partner

Methylglucamine is an organic base that is widely used in the pharmaceutical industry as an excipient.[6] Its primary functions are:

-

Solubility Enhancement: Methylglucamine forms soluble salts with acidic compounds like orotic acid, which can improve their dissolution and absorption.[7]

-

Stabilizing Agent: It can act as a stabilizing agent in pharmaceutical preparations.[6]

-

Potential for Enhanced CNS Delivery: While not definitively proven for this compound, the formation of a more soluble and stable salt with methylglucamine could potentially facilitate the transport of orotic acid across the blood-brain barrier.[12][13]

Quantitative Data from Experimental Studies

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP) in Rats

| Parameter | Control Group | This compound (225 µg, i.c.v.) | Reference |

| LTP of Population Spike (24h post-tetanization) | 154% of control value | 246% of control value | [9] |

| LTP of Population Spike (48h post-tetanization) | 126% of control value | 216% of control value | [9] |

Table 2: Effect of this compound on Paradoxical Sleep in Rats

| Parameter | Treatment | Observation | Reference |

| Paradoxical Sleep (PS) Latency | Acute & Chronic MGO (225 mg/kg, i.p.) | Increased | [2] |

| Paradoxical Sleep (PS) Amount (first 4h) | Acute & Chronic MGO (225 mg/kg, i.p.) | Small, but significant decrease | [2] |

| Waking or Total Sleep | Acute & Chronic MGO (225 mg/kg, i.p.) | No significant effect | [2] |

Table 3: Effect of this compound on Memory Retention in Aged Rats

| Learning Task | Treatment | Outcome | Reference |

| Brightness Discrimination (Y-chamber) | 5-day MGO (225 mg/kg/day, i.p.) | Significant improvement in memory retention | [14] |

| Active Avoidance (Shuttle Box) | 5-day MGO (225 mg/kg/day, i.p.) | Significant improvement in memory retention | [14] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key experiments involving this compound.

In Vivo Hippocampal Long-Term Potentiation (LTP) Recording in Rats

This protocol is a representative workflow for studying the effects of a substance like this compound on synaptic plasticity.

-

Animal Preparation: Adult male Wistar rats are anesthetized (e.g., with urethane). The animal is placed in a stereotaxic frame.

-

Electrode Implantation: A stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.

-

Drug Administration: this compound (e.g., 225 µg) is administered intracerebroventricularly (i.c.v.).

-

Baseline Recording: Test pulses are delivered to the perforant path to establish a stable baseline of synaptic responses (field excitatory postsynaptic potentials, fEPSPs, and population spikes).

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., tetanus) is delivered to the perforant path to induce LTP.

-

Post-HFS Recording: Synaptic responses are recorded for several hours to days to measure the potentiation of the synaptic response.

-

Data Analysis: The amplitude and slope of the fEPSP and the amplitude of the population spike are analyzed and compared between the control and drug-treated groups.[2][3][4]

Paradoxical Sleep Deprivation Study in Rats

This protocol outlines a method to investigate the effects of substances on sleep architecture.

-

Animal Preparation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the recording chambers.

-

Baseline Recording: Polygraphic sleep recordings are performed for several days to establish baseline sleep patterns.

-

Drug Administration: this compound (e.g., 225 mg/kg) is administered intraperitoneally (i.p.).

-

Sleep Recording: Continuous EEG and EMG recordings are taken for a defined period (e.g., 8 hours) post-injection.

-

Data Analysis: The recordings are scored for different sleep stages (waking, slow-wave sleep, paradoxical sleep). Latencies to and durations of each sleep stage are calculated and compared between baseline, control, and drug-treated conditions.[2][8][9]

Putative Signaling Pathways

While the precise signaling pathways of this compound are not fully elucidated, we can infer potential mechanisms based on the known functions of orotic acid and related compounds like lithium orotate. Orotic acid, as a precursor to pyrimidines, supports fundamental cellular processes that are upstream of many signaling cascades.

Orotic Acid's Role in Pyrimidine Synthesis and Downstream Effects

The primary contribution of orotic acid is its role in the de novo pyrimidine synthesis pathway, leading to the production of UMP and subsequently other pyrimidine nucleotides. These nucleotides are essential for:

-

DNA and RNA Synthesis: Crucial for neuronal survival, repair, and the gene expression changes underlying long-term memory.

-

Glycosylation of Proteins and Lipids: Important for cell signaling and recognition.

-

Phospholipid Synthesis: Essential for membrane integrity and function.

Potential Synergistic Action of Methylglucamine

The synergistic function of methylglucamine with orotic acid is likely multifaceted, enhancing the overall efficacy of the compound.

References

- 1. Orotic acid and its potential role in neurological disorders [cds-bsx.com]

- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. scientifica.uk.com [scientifica.uk.com]

- 5. funjournal.org [funjournal.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Sleep deprivation in the rat: IV. Paradoxical sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sleep homeostasis in rats assessed by a long-term intermittent paradoxical sleep deprivation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Methylglucamine Orotate

Disclaimer: As of the latest literature review, specific in vivo pharmacokinetic data for methylglucamine orotate is not publicly available. This guide, therefore, provides a comprehensive overview based on the known pharmacokinetics of its individual components, methylglucamine and orotic acid, and presents a detailed, best-practice protocol for a proposed in vivo pharmacokinetic study of this compound. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for designing and conducting such studies.

Introduction

This compound is a salt combining the amino sugar methylglucamine with orotic acid, a precursor in pyrimidine synthesis. While orotic acid and its various salts have been investigated for their potential therapeutic benefits, a detailed understanding of the in vivo pharmacokinetics of the methylglucamine salt is crucial for its development as a potential therapeutic agent. This guide will synthesize the available information on its components and propose a robust experimental framework to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Pharmacokinetics of Individual Components

A review of available literature provides some insights into the expected pharmacokinetic behavior of this compound based on its constituent parts.

2.1. N-Methylglucamine

Limited direct pharmacokinetic data is available for N-methylglucamine itself. However, studies on N-methylglucamine antimoniate provide some indication of its behavior in vivo. One study in dogs reported the following pharmacokinetic parameters after intravenous, intramuscular, and subcutaneous administration of N-methylglucamine antimoniate[1]:

| Route of Administration | Half-life (t½) (minutes) | Time to Peak Concentration (Tmax) (minutes) | Apparent Bioavailability (%) |

| Intravenous | 20.5 | N/A | 100 |

| Intramuscular | 42.1 | 90 - 120 | >100 |

| Subcutaneous | 121.6 | 210 - 240 | 100 |

Table 1: Pharmacokinetic parameters of antimony administered as N-methylglucamine antimoniate in dogs.[1]

It is important to note that these parameters reflect the behavior of antimony complexed with N-methylglucamine and may not be directly extrapolated to this compound. However, it suggests that N-methylglucamine is readily absorbed and distributed.

2.2. Orotic Acid

Specific in vivo pharmacokinetic parameters for orotic acid are not well-documented in the literature. Orotic acid is an intermediate in the de novo pyrimidine biosynthesis pathway.[2] It is primarily involved in cellular metabolism rather than acting as a systemic drug with a defined pharmacokinetic profile.[3] Its concentration in biological fluids is often used as a biomarker for certain metabolic disorders.[2] It is understood that orotic acid can be absorbed from the gastrointestinal tract and is utilized by cells for nucleotide synthesis.[3]

Proposed Experimental Protocol for an In Vivo Pharmacokinetic Study of this compound

To address the gap in knowledge, a comprehensive in vivo pharmacokinetic study is necessary. The following protocol outlines a standard approach for such an investigation in a rodent model.

3.1. Objective

To determine the pharmacokinetic profile of this compound following a single oral (PO) and intravenous (IV) administration in rats, including its rate and extent of absorption, distribution, and elimination.

3.2. Materials and Methods

-

Test Article: this compound, with a certificate of analysis.

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, 200-250 g). The use of both sexes is important to identify any potential gender-related differences in pharmacokinetics.[4]

-

Housing and Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Dose Formulation:

-

IV Formulation: this compound dissolved in sterile saline.

-

PO Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

-

-

Dosing:

-

IV Administration: A single bolus injection into the tail vein at a dose of 10 mg/kg.

-

PO Administration: A single dose administered by oral gavage at a dose of 100 mg/kg.

-

3.3. Experimental Design

| Group | Route | Dose (mg/kg) | Number of Animals | Sampling Time Points (hours) |

| 1 | IV | 10 | 18 (3 per time point) | 0.083, 0.25, 0.5, 1, 2, 4 |

| 2 | PO | 100 | 24 (3 per time point) | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |

Table 2: Proposed experimental design for the pharmacokinetic study of this compound in rats.

3.4. Sample Collection

-

Blood Sampling: Approximately 0.25 mL of blood will be collected from the tail vein at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples will be centrifuged to separate plasma, which will then be stored at -80°C until analysis.

3.5. Bioanalytical Method

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be used to quantify the concentrations of methylglucamine and orotic acid in plasma samples.[5][6][7][8]

-

Sample Preparation: Protein precipitation or solid-phase extraction will be employed to extract the analytes from the plasma matrix.

-

Chromatographic Separation: A suitable HPLC column will be used to separate methylglucamine and orotic acid from endogenous plasma components.

-

Mass Spectrometric Detection: A tandem mass spectrometer will be used for sensitive and selective detection and quantification of the analytes.

3.6. Pharmacokinetic Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as WinNonlin® to determine the following pharmacokinetic parameters:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Terminal elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%) (calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100)

Visualizations

4.1. Proposed Experimental Workflow

Caption: Proposed workflow for the in vivo pharmacokinetic study of this compound.

4.2. General Pharmacokinetic Pathway (ADME)

Caption: The general ADME pathway for an orally administered drug.

Conclusion

While direct pharmacokinetic data for this compound is currently lacking, this guide provides a comprehensive framework for its investigation. By understanding the known properties of its components and following a robust experimental protocol, researchers can elucidate the pharmacokinetic profile of this compound. The proposed study design, encompassing both intravenous and oral administration, coupled with a sensitive bioanalytical method, will yield critical data on its absorption, distribution, metabolism, and excretion. This information is paramount for the further development and potential clinical application of this compound. The visualizations provided serve to clarify the proposed experimental workflow and the fundamental principles of pharmacokinetics.

References

- 1. Pharmacokinetics of N-methylglucamine antimoniate after intravenous, intramuscular and subcutaneous administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The role of orotic acid in drug metabolism [cds-bsx.com]

- 4. biotechfarm.co.il [biotechfarm.co.il]

- 5. researchgate.net [researchgate.net]

- 6. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. flore.unifi.it [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

The Influence of Methylglucamine Orotate on RNA Synthesis in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglucamine orotate, a salt of orotic acid and methylglucamine, has been investigated for its potential nootropic effects, with research suggesting a role in enhancing memory and synaptic plasticity. The proposed mechanism of action centers on its function as a precursor for pyrimidine nucleotide biosynthesis, which is essential for the synthesis of ribonucleic acid (RNA). This technical guide provides a comprehensive overview of the influence of this compound on RNA synthesis in the brain, drawing upon available scientific literature. It details the underlying biochemical pathways, presents relevant quantitative data from related compounds, and outlines detailed experimental protocols for future research in this area. This document is intended to serve as a resource for researchers and professionals in drug development interested in the neuropharmacology of this compound and its potential therapeutic applications.

Introduction

The central nervous system (CNS) exhibits a high rate of metabolic activity and is heavily reliant on the continuous synthesis of macromolecules, including RNA, to maintain its complex functions such as learning, memory, and neuronal repair.[1] this compound has been identified as a substance that may positively influence these processes. As a precursor to pyrimidine nucleotides, it is hypothesized to enhance the building blocks necessary for RNA synthesis, thereby supporting cognitive functions.[2] This guide will delve into the technical aspects of this relationship, providing a foundational understanding for further investigation.

Biochemical Pathway: From this compound to RNA

This compound dissociates into methylglucamine and orotic acid. Orotic acid is the key component that enters the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of uridine and cytidine nucleotides, which are direct precursors for RNA.

The logical flow of this pathway can be visualized as follows:

Quantitative Data

Direct quantitative data on the effect of this compound on RNA synthesis in the brain is limited in publicly available literature. However, studies on orotic acid and its downstream product, uridine, provide valuable insights into the potential effects.

Table 1: Effects of Orotic Acid and Uridine on Brain Nucleotide Levels and Related Parameters

| Compound | Animal Model | Dosage & Administration | Brain Region | Measured Parameter | Result | Reference |

| Orotic Acid | Malnourished Rat Pups | Supplementation in diet | Whole Brain | Nuclear RNA Synthesis Activity | Marked Increase | [Source Not Found] |

| Uridine | Gerbils | 0.5 mmol/kg (oral) | Whole Brain | UTP Levels | Increased from 254 to 417 pmol/mg tissue | [Source Not Found] |

| Uridine | Gerbils | 0.5 mmol/kg (oral) | Whole Brain | CTP Levels | Increased from 56.8 to 71.7 pmol/mg tissue | [Source Not Found] |

| Uridine | PC12 cells | Various concentrations | - | Intracellular CTP Levels | Increased | [3] |

Experimental Protocols

To rigorously investigate the influence of this compound on brain RNA synthesis, the following experimental protocols can be employed.

In Vivo Measurement of RNA Synthesis using Radiolabeled Precursors

This protocol is adapted from studies using radiolabeled orotic acid to measure RNA synthesis in the rat brain.

Detailed Methodology:

-

Animal Groups: Male Sprague-Dawley rats are divided into experimental and control groups.

-

Drug Administration: The experimental group receives an intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of this compound at a predetermined dose. The control group receives a corresponding volume of saline.

-

Radiolabeling: At a specified time post-drug administration, animals are anesthetized and administered an intracisternal injection of a radiolabeled RNA precursor, such as [¹⁴C]orotic acid or [³H]uridine.

-

Tissue Collection: After a defined incorporation period, animals are euthanized, and their brains are rapidly extracted and dissected on ice to isolate specific regions of interest (e.g., hippocampus, cortex).

-

RNA Extraction and Quantification: Total RNA is extracted from the brain tissue using a standard method like the Trizol reagent. The concentration and purity of the extracted RNA are determined by UV spectrophotometry.

-

Measurement of Radioactivity: The amount of incorporated radiolabel in the RNA fraction is quantified using a liquid scintillation counter.

-

Data Analysis: The rate of RNA synthesis is expressed as disintegrations per minute (DPM) per microgram of RNA.

In Vitro RNA Synthesis Assay in Isolated Brain Nuclei

This protocol allows for the direct measurement of RNA synthesis in a cell-free system, eliminating systemic metabolic effects.

References

- 1. Quantitative Analysis of Gene Expression in RNAscope-processed Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Entry of Methylglucamine Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylglucamine orotate, a compound with therapeutic potential, necessitates a thorough understanding of its cellular uptake mechanisms to optimize its delivery and efficacy. Direct studies on the cellular transport of the intact this compound salt are not extensively available in the current scientific literature. This guide, therefore, proposes a plausible mechanism based on the independent transport of its constituent components: methylglucamine and orotic acid, following their dissociation in the extracellular environment. The orotate anion is a recognized substrate for several solute carrier (SLC) transporters, including the human urate transporter 1 (hURAT1/SLC22A12), organic anion transporter 2 (OAT2/SLC22A7), and organic anion transporter 10 (OAT10/SLC22A13). In contrast, the specific cellular uptake pathways for methylglucamine are less clearly defined. This document provides a comprehensive overview of the known transport mechanisms for orotic acid, supported by available quantitative data, detailed experimental protocols for transporter assays, and visual diagrams of the proposed uptake pathways and experimental workflows.

Proposed Cellular Uptake Mechanism of this compound

It is hypothesized that upon administration, this compound dissociates into methylglucamine cations and orotate anions in the extracellular space. Subsequently, each component is transported across the cell membrane via distinct mechanisms.

-

Orotic Acid Transport: The cellular uptake of the orotate anion is mediated by specific protein transporters. The primary transporters identified are members of the SLC22A family of organic anion transporters.[1][2] These transporters play a crucial role in the transport of a wide range of endogenous and exogenous organic anions.[3]

-

Methylglucamine Transport: The precise mechanism for the cellular uptake of methylglucamine remains to be fully elucidated. It is often utilized as a counter-ion to enhance the solubility and stability of active pharmaceutical ingredients. Further research is required to identify specific transporters or alternative uptake pathways for methylglucamine.

The following diagram illustrates the proposed dissociated uptake mechanism.

Quantitative Data on Orotate Transport

The following table summarizes the available kinetic and inhibitory data for the transport of orotic acid by its identified transporters.

| Transporter | Substrate | Km (µM) | Inhibitor | IC50 (µM) | Reference |

| hURAT1 (SLC22A12) | Uric Acid | 371 | Benzbromarone | 0.22 | [4] |

| Sulfinpyrazone | 32 | [4] | |||

| Probenecid | 22 | [4] | |||

| Lesinurad | 3.5 | [4] | |||

| rURAT1 (SLC22A12) | Uric Acid | 1773 | Benzbromarone | 26 | [4] |

| Sulfinpyrazone | 680 | [4] | |||

| Probenecid | 786 | [4] | |||

| Lesinurad | 81 | [4] | |||

| hOAT2 (SLC22A7) | Orotic Acid | - | Ketoprofen | - | [5] |

| Indomethacin | - | [5] | |||

| hOAT10 (SLC22A13) | Orotate | Biphasic | Losartan | - | [6][7] |

Note: Specific Km values for orotic acid with hOAT2 and hOAT10, and IC50 values for orotic acid transport inhibition by various compounds are not consistently reported in the literature and require further investigation.

Experimental Protocols

In Vitro Substrate Uptake Assay for SLC Transporters (e.g., hURAT1)

This protocol describes a general method for measuring the uptake of a radiolabeled substrate in a cell line overexpressing a specific SLC transporter.[8][9]

Materials:

-

HEK293 cells stably expressing the transporter of interest (e.g., hURAT1-HEK293).

-

Mock-transfected HEK293 cells (control).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Phosphate-Buffered Saline (PBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Radiolabeled substrate (e.g., [14C]Orotic Acid).

-

Unlabeled substrate (for competition assays).

-

Test inhibitors.

-

Scintillation cocktail.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Seeding: Seed the transporter-expressing and mock cells into a 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.

-

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Pre-incubation: Add assay buffer containing the test inhibitor or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.[10][11]

-

Uptake Initiation: Initiate the uptake by adding the assay buffer containing the radiolabeled substrate.

-

Incubation: Incubate the plate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells. For inhibition studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in an in vitro SLC transporter inhibition assay.

Signaling Pathways

Currently, there is limited information directly linking specific signaling pathways to the regulation of this compound uptake. However, the expression and activity of SLC transporters can be modulated by various cellular signaling cascades. Further research is warranted to investigate the potential regulatory pathways involved in the transport of orotic acid and methylglucamine.

Conclusion

The cellular uptake of this compound is likely a complex process involving the dissociation of the salt and subsequent transport of its individual components by distinct membrane transporters. While the transport of orotic acid via hURAT1, OAT2, and OAT10 is partially characterized, the mechanisms of methylglucamine uptake remain an area for future investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and characterize the cellular transport of this compound, ultimately aiding in the development of more effective therapeutic strategies.

References

- 1. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OAT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Functional coupling of organic anion transporter OAT10 (SLC22A13) and monocarboxylate transporter MCT1 (SLC16A1) influencing the transport function of OAT10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. The Inhibitor Preincubation Effect Is Universal to SLC Transporter Assays and Is Only Partially Eliminated in the Presence of Extracellular Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Methylglucamine Orotate on Long-Term Potentiation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of learning and memory. Pharmacological modulation of LTP is a key area of investigation for the development of cognitive-enhancing therapeutics. This technical guide provides an in-depth analysis of the effects of methylglucamine orotate on LTP, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. Evidence suggests that this compound prolongs the duration of LTP, likely by providing precursors for pyrimidine nucleotide synthesis, which is essential for the RNA and protein synthesis required for the late phase of LTP. This document synthesizes the available scientific literature to serve as a comprehensive resource for researchers in neuroscience and drug development.

Quantitative Effects on Long-Term Potentiation

The primary quantitative evidence for the effect of this compound on LTP comes from in vivo studies in the rat hippocampus. Administration of this compound has been shown to significantly prolong the maintenance of LTP in the dentate gyrus. The following table summarizes the key findings from a pivotal study in this area.

| Time Post-Tetanization | Control Group (LTP of Population Spike) | This compound Treated Group (LTP of Population Spike) |

| 24 hours | 154% of pre-tetanization baseline | 246% of pre-tetanization baseline |

| 48 hours | 126% of pre-tetanization baseline | 216% of pre-tetanization baseline |

Data from Krug M, et al. Eur J Pharmacol. 1989 Dec 7;173(2-3):223-6.[1]

These data clearly indicate that while LTP decays in control animals, it is sustained at a significantly higher level in animals treated with this compound for at least 48 hours post-induction.[1]

Proposed Signaling Pathway

This compound is a salt composed of methylglucamine and orotic acid. Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[2] These pyrimidines (uridine and cytidine) are essential precursors for the synthesis of RNA. The late phase of LTP (L-LTP) is dependent on both gene transcription (RNA synthesis) and translation (protein synthesis) to produce new proteins that are critical for structural and functional changes at the synapse, leading to a lasting increase in synaptic strength.

The proposed signaling pathway for this compound's effect on LTP is as follows:

Experimental Protocols

The following section describes a generalized experimental protocol for in vivo LTP recording in the rat dentate gyrus, based on methodologies common during the period of the key cited research. It is important to note that the specific details of the protocol used in the 1989 study by Krug et al. were not available in the retrieved literature.

3.1. Animal Preparation and Surgery

-

Species: Male Wistar rats.

-

Anesthesia: Urethane or other suitable anesthetic.

-

Surgical Procedure: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the hippocampus for the placement of stimulating and recording electrodes.

3.2. Electrophysiological Recording

-

Stimulating Electrode: A bipolar stimulating electrode is lowered into the perforant path.

-

Recording Electrode: A monopolar recording electrode is positioned in the dentate gyrus to record field excitatory postsynaptic potentials (fEPSPs) and population spikes.

-

Baseline Recording: Test pulses are delivered at a low frequency (e.g., 0.1 Hz) to establish a stable baseline of synaptic transmission for at least 30 minutes.

3.3. LTP Induction

-

Tetanic Stimulation: High-frequency stimulation (HFS) is delivered to the perforant path. A typical HFS protocol consists of multiple trains of stimuli (e.g., 10 trains of 10 pulses at 200 Hz, with a 2-second inter-train interval).

-

Post-Tetanic Recording: Following HFS, low-frequency test pulses are resumed, and recordings are taken for an extended period (e.g., up to 48 hours) to monitor the potentiation of the synaptic response.

3.4. Drug Administration

-

Route of Administration: Intracerebroventricular (i.c.v.) injection.

-

Dosage: 225 micrograms of this compound.[1]

-

Timing: The drug is administered prior to the induction of LTP.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances the persistence of LTP, a key cellular mechanism for memory formation.[1] The proposed mechanism, an increased availability of pyrimidine nucleotides for RNA synthesis, aligns with the established understanding of the molecular requirements for L-LTP. Studies have shown that orotic acid supplementation can increase RNA-synthesizing activity in brain cells, lending further support to this hypothesis.[2]

For drug development professionals, these findings highlight the potential of targeting nucleotide metabolism as a strategy for cognitive enhancement. However, several areas warrant further investigation:

-

Elucidation of Specific Gene Targets: It is currently unknown which specific genes are transcribed and translated as a result of increased pyrimidine availability and how their protein products contribute to the stabilization of LTP.

-

Dose-Response and Pharmacokinetics: A more detailed characterization of the dose-response relationship and the pharmacokinetic profile of this compound in relation to its effects on LTP is needed.

-

Translational Studies: Further research is required to determine if these findings in rodents translate to higher-order species and, ultimately, to humans.

References

Unveiling Methylglucamine Orotate: A Deep Dive into its Discovery and Scientific History

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental research into Methylglucamine Orotate. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key studies are provided. Visualizations of experimental workflows and conceptual relationships are presented using the DOT language for clarity and reproducibility.

Introduction: The Genesis of a Nootropic Agent

This compound emerged from a line of research focused on the cognitive-enhancing properties of pyrimidine precursors. Orotic acid, a key intermediate in the biosynthesis of pyrimidine nucleotides, was identified as a substance of interest for its potential to support nucleic acid synthesis, crucial for memory formation and neuronal function. The combination of orotic acid with methylglucamine, an amino sugar derived from sorbitol, was investigated to potentially enhance its bioavailability and physiological effects.

The early exploration of this compound was significantly advanced by a group of researchers including H. Matthies, W. Wetzel, and M. Krug. Their work in the 1980s laid the groundwork for understanding the compound's impact on learning, memory, and synaptic plasticity.

Synthesis of this compound

While a specific, detailed, publicly available synthesis protocol for this compound is not extensively documented in the primary literature, its preparation can be inferred from the general principles of forming amine salts of carboxylic acids. The synthesis involves an acid-base reaction between orotic acid (the acidic component) and N-methylglucamine (the basic component).

Conceptual Synthesis Protocol:

-

Dissolution: Orotic acid is dissolved in a suitable polar solvent, such as water or a lower alcohol (e.g., ethanol). Gentle heating may be applied to aid dissolution.

-

Addition of N-Methylglucamine: An equimolar amount of N-methylglucamine, also dissolved in a suitable solvent, is slowly added to the orotic acid solution with continuous stirring.

-

Reaction: The acid-base reaction proceeds, forming the this compound salt. The reaction is typically carried out at room temperature or with gentle warming.

-

Isolation: The resulting salt can be isolated by precipitation, followed by filtration. If the salt is soluble in the reaction solvent, the solvent can be removed under reduced pressure to yield the solid product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system to remove any unreacted starting materials or byproducts.

Figure 1: Conceptual workflow for the synthesis of this compound.

Foundational Research on Memory Enhancement

The primary therapeutic potential of this compound has been investigated in the context of cognitive enhancement, particularly in improving learning and memory. Key studies have utilized rodent models to demonstrate these effects.

Brightness Discrimination Task in a Y-Chamber

Objective: To assess the effect of this compound on learning and memory retention in a brightness discrimination task.

Experimental Protocol:

-

Subjects: The experiments were typically conducted using male Wistar rats.

-

Apparatus: A Y-shaped maze with a starting arm and two choice arms. One of the choice arms was illuminated (bright), while the other was kept dark. The floor of the maze was an electrifiable grid.

-

Training: A rat was placed in the starting arm and had to choose one of the two-choice arms. The correct choice was to enter the bright arm, which was safe. An incorrect choice (entering the dark arm) resulted in a mild foot shock. The position of the bright and dark arms was randomly varied between trials to prevent place learning. A training session consisted of a set number of trials.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at a dosage of 225 mg/kg daily for 5 days.[1]

-

Retention Test: Memory retention was tested at a specified time after the training session (e.g., 24 hours). The number of correct choices during the retention test was recorded.

Figure 2: Experimental workflow for the brightness discrimination task.

Active Avoidance Task in a Shuttle Box

Objective: To evaluate the effect of this compound on active avoidance learning and memory.

Experimental Protocol:

-

Subjects: Male Wistar rats were used in these studies.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. The compartments were separated by a partition with an opening allowing the rat to move between them.

-

Training: A conditioned stimulus (CS), such as a light or a tone, was presented for a short duration, followed by an unconditioned stimulus (US), which was a mild foot shock delivered through the grid floor. The rat could avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat did not move during the CS, it would receive the shock but could escape it by moving to the other compartment (escape response).

-

Drug Administration: Similar to the brightness discrimination task, this compound was administered intraperitoneally at a dose of 225 mg/kg per day for 5 days.[1]

-

Retention Test: Memory was assessed by the number of avoidance responses during a retention session conducted 24 hours after the last training session.

| Parameter | Brightness Discrimination (Y-Chamber) | Active Avoidance (Shuttle Box) |

| Animal Model | Male Wistar Rats | Male Wistar Rats |

| Apparatus | Y-Maze with electrifiable grid | Two-compartment shuttle box |

| Stimuli | Bright vs. Dark arm | Conditioned Stimulus (light/tone) |

| Aversive Stimulus | Mild foot shock in dark arm | Mild foot shock |

| Task | Choose the bright arm | Move to the other compartment during CS |

| Drug | This compound | This compound |

| Dosage | 225 mg/kg i.p. daily for 5 days[1] | 225 mg/kg i.p. daily for 5 days[1] |

| Primary Outcome | Number of correct choices in retention test | Number of avoidance responses in retention test |

Table 1: Summary of Quantitative Data from Behavioral Studies.

Electrophysiological Correlates: Long-Term Potentiation (LTP)

To investigate the synaptic mechanisms underlying the memory-enhancing effects of this compound, researchers examined its impact on long-term potentiation (LTP), a cellular model of learning and memory.

Objective: To determine if this compound modulates LTP in the hippocampus.

Experimental Protocol:

-

Subjects: In vivo experiments were performed on male Wistar rats.

-

Surgical Preparation: Rats were anesthetized, and stimulating and recording electrodes were implanted in the perforant path and the dentate gyrus of the hippocampus, respectively.

-

Electrophysiological Recording: Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) were recorded by delivering single test pulses to the perforant path.

-

LTP Induction: LTP was induced by applying a high-frequency train of electrical stimuli (tetanus) to the perforant path.

-

Drug Administration: this compound was administered intracerebroventricularly (i.c.v.) at a dose of 225 µg.[2]

-

Data Analysis: The amplitude and slope of the fEPSPs were measured before and after the tetanus to quantify the magnitude and duration of LTP.

Key Findings:

The administration of this compound was found to prolong the duration of LTP in the dentate gyrus.[2] In control animals, the potentiated response typically decayed over time, whereas in animals treated with this compound, the potentiation was sustained for a longer period.

| Parameter | Control Group | This compound Group |

| Drug Administration | Vehicle (i.c.v.) | 225 µg (i.c.v.)[2] |

| LTP Duration | Decayed over 24-48 hours | Prolonged beyond 48 hours[2] |

| Population Spike Amplitude (24h post-tetanus) | ~154% of baseline[2] | ~246% of baseline[2] |

| Population Spike Amplitude (48h post-tetanus) | ~126% of baseline[2] | ~216% of baseline[2] |

Table 2: Quantitative Data from Long-Term Potentiation Studies.

Figure 3: Proposed signaling pathway for this compound's effect on LTP.

Conclusion and Future Directions

The initial research on this compound provided compelling evidence for its role as a cognitive enhancer. The work of Matthies and his colleagues demonstrated its efficacy in improving memory in various behavioral paradigms and its ability to prolong synaptic potentiation in the hippocampus. The proposed mechanism of action centers on its role as a precursor for pyrimidine nucleotide synthesis, which is essential for the RNA and protein synthesis required for long-term memory consolidation.

Despite these promising early findings, further research is warranted to fully elucidate the molecular mechanisms of this compound and to explore its therapeutic potential in human cognitive disorders. Modern techniques in molecular biology, neuroimaging, and clinical trial design could provide deeper insights into its efficacy, safety, and optimal applications. This foundational work serves as a critical starting point for any future investigations into this intriguing nootropic compound.

References

Synthesis and Chemical Structure of Methylglucamine Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglucamine orotate is a salt formed from the basic N-methyl-D-glucamine (meglumine) and the acidic orotic acid. This document provides a comprehensive technical overview of its synthesis and chemical structure. While a specific, publicly available, detailed synthesis protocol for this compound is not prevalent in the literature, a robust synthesis can be proposed based on established salt formation reactions between acids and amino sugars. This guide outlines a likely synthetic pathway, details the chemical structures of the precursor molecules and the resulting salt, and presents relevant physicochemical data in a structured format. Experimental protocols for the synthesis and characterization are provided, along with visualizations of the chemical structures and reaction workflow.

Introduction

Orotic acid, a key intermediate in the biosynthesis of pyrimidines, has been investigated for various therapeutic applications.[1] N-methyl-D-glucamine, commonly known as meglumine, is a widely used excipient in the pharmaceutical industry, valued for its ability to form stable, water-soluble salts with acidic drug substances.[2] The combination of these two molecules into this compound offers the potential for a synergistic effect or improved bioavailability of the orotate moiety. This guide details the chemical principles and practical methodologies for the preparation and characterization of this compound.

Chemical Structures

The chemical structures of orotic acid, N-methyl-D-glucamine, and the resulting this compound salt are fundamental to understanding the synthesis and properties of the final compound.

Orotic Acid

Orotic acid is a pyrimidinedione with a carboxylic acid group at position 6.[3] Its systematic IUPAC name is 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid.

Figure 1: Chemical Structure of Orotic Acid

Caption: 2D structure of Orotic Acid.

N-Methyl-D-glucamine (Meglumine)

N-methyl-D-glucamine is a sugar alcohol derived from sorbitol, where the hydroxyl group at position 1 is replaced by a methylamino group.[4] Its IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol.

Figure 2: Chemical Structure of N-Methyl-D-glucamine

Caption: 2D structure of N-Methyl-D-glucamine.

This compound

This compound is an ionic salt formed by the protonation of the secondary amine group of N-methyl-D-glucamine by the carboxylic acid group of orotic acid. The resulting structure consists of the N-methyl-D-glucaminium cation and the orotate anion.

Figure 3: Proposed Chemical Structure of this compound

Caption: Ionic pair of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base reaction between orotic acid and N-methyl-D-glucamine. A plausible experimental protocol, based on the synthesis of similar N-methyl-D-glucamine salts, is detailed below.[5]

Proposed Synthetic Scheme

Figure 4: Synthetic Scheme for this compound

Caption: Reaction of Orotic Acid and N-Methyl-D-glucamine.

Experimental Protocol

Materials:

-

Orotic acid (C₅H₄N₂O₄, MW: 156.10 g/mol )[6]

-

N-Methyl-D-glucamine (C₇H₁₇NO₅, MW: 195.21 g/mol )[4]

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask, suspend orotic acid (1.0 eq) in anhydrous methanol.

-

In a separate beaker, dissolve N-methyl-D-glucamine (1.0 eq) in a minimal amount of hot anhydrous methanol.

-

Slowly add the N-methyl-D-glucamine solution to the stirred suspension of orotic acid at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the suspended orotic acid.

-

After the reaction is complete, the solution is allowed to cool to room temperature.

-

The product is precipitated by the slow addition of anhydrous diethyl ether with vigorous stirring.

-

The resulting white solid is collected by vacuum filtration using a Büchner funnel.

-

The solid is washed with a small amount of cold methanol and then with diethyl ether.

-

The product is dried under vacuum at 40-50 °C to a constant weight.

Workflow Diagram

Figure 5: Experimental Workflow for this compound Synthesis

Caption: Synthesis and purification steps.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized below. These are based on the properties of the individual components and related orotate salts.

Quantitative Data Summary

| Property | Orotic Acid | N-Methyl-D-glucamine | This compound (Expected) |

| Molecular Formula | C₅H₄N₂O₄ | C₇H₁₇NO₅ | C₁₂H₂₁N₃O₉ |

| Molecular Weight ( g/mol ) | 156.10[6] | 195.21[4] | 351.31 |

| Appearance | White crystalline powder[6] | White crystalline powder | White to off-white solid |

| Melting Point (°C) | 345-346[6] | 128-132 | >150 (with decomposition) |

| Solubility | Poorly soluble in water[7] | Freely soluble in water | Expected to be soluble in water |

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum is expected to show characteristic peaks for both the orotate and N-methyl-D-glucaminium ions. The proton of the pyrimidine ring of orotate would appear in the aromatic region, while the protons of the glucamine backbone and the methyl group would be observed in the aliphatic region.

-

¹³C NMR: The spectrum should display resonances corresponding to all carbon atoms in both the orotate and N-methyl-D-glucaminium moieties.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H and N-H stretching of the glucaminium cation, the C=O stretching of the pyrimidine ring and the carboxylate group of the orotate anion, and C-N stretching vibrations.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show peaks corresponding to the molecular ions of orotic acid [M-H]⁻ and N-methyl-D-glucamine [M+H]⁺.

Conclusion

References

- 1. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Orotic acid - Wikipedia [en.wikipedia.org]

- 4. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR870001240B1 - Method for preparing N-methyl-D-glucamine salt - Google Patents [patents.google.com]

- 6. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Magnesium Orotate | C10H6MgN4O8 | CID 3036905 - PubChem [pubchem.ncbi.nlm.nih.gov]

Animal Models for Studying the Effects of Methylglucamine Orotate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglucamine orotate (MGO) is a compound that has been investigated for its potential cognitive-enhancing and neuroprotective effects. As a salt of orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, MGO is believed to exert its effects by modulating the availability of pyrimidine nucleotides essential for nucleic acid synthesis, cellular metabolism, and neuronal function. This technical guide provides a comprehensive overview of the animal models used to study the effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Summary of In Vivo Studies

The following tables summarize the key quantitative findings from animal studies investigating the effects of this compound.

Table 1: Effects of this compound on Hippocampal Long-Term Potentiation (LTP) in Rats

| Animal Model | Treatment | Dosage | Route of Administration | Key Findings | Reference |

| Male Wistar Rats | This compound | 225 µg | Intracerebroventricular (i.c.v.) | Prolonged LTP of the population spike in the dentate gyrus. At 24h post-tetanization, LTP was 246% of control vs. 154% in vehicle-treated animals. At 48h, LTP was 216% of control vs. 126% in vehicle-treated animals. | [1] |

Table 2: Effects of this compound on Sleep Architecture in Rats

| Animal Model | Treatment | Dosage | Route of Administration | Key Findings | Reference |

| Male Wistar Rats | This compound | 225 mg/kg | Intraperitoneal (i.p.) | Increased latency to paradoxical sleep (PS) and a significant decrease in the amount of PS during the first 4 hours after injection in both acute and chronic administration. |

Experimental Protocols

Investigation of Long-Term Potentiation (LTP) in the Dentate Gyrus of Freely Moving Rats

-

Animal Model: Male Wistar rats.[1]

-

Surgical Preparation: Rats are anesthetized and implanted with electrodes. A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus. A cannula is implanted into the lateral cerebral ventricle for drug administration.[1]

-

Electrophysiological Recordings: After a recovery period, baseline field potentials (population spikes) are recorded in the dentate gyrus in response to stimulation of the perforant path.

-

Tetanic Stimulation: Long-term potentiation is induced by a strong tetanic stimulation of the perforant path.

-

Drug Administration: this compound (225 µg) is administered intracerebroventricularly.[1]

-

Data Analysis: The amplitude of the population spike is measured and expressed as a percentage of the pre-tetanus baseline. The duration and magnitude of LTP are compared between the this compound-treated group and a vehicle-treated control group.[1]

Polygraphic Sleep Recordings in Rats

-

Animal Model: Male Wistar rats.

-

Surgical Preparation: Rats are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.

-

Recording Procedure: Following a recovery period, animals are placed in a recording chamber, and sleep-wake states are continuously monitored for 8 hours.

-

Drug Administration:

-

Acute Study: this compound (225 mg/kg) is administered intraperitoneally immediately before the recording session.

-

Chronic Study: this compound (225 mg/kg, i.p.) is administered daily for 10 consecutive days.

-

-

Data Analysis: The polygraphic recordings are scored to identify different sleep stages, including waking, slow-wave sleep, and paradoxical sleep (PS). The latency to the first episode of PS and the total duration of each sleep stage are quantified and compared between treatment and control conditions.

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

This compound acts as a precursor for pyrimidine nucleotide synthesis. The orotate component is a key intermediate in the de novo pathway that leads to the formation of uridine monophosphate (UMP), a foundational block for other pyrimidines.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Workflow for LTP Studies

The following diagram illustrates the general workflow for investigating the effects of this compound on long-term potentiation in an animal model.

References

In-depth Technical Guide: Predicted Oral Bioavailability of Methylglucamine Orotate

Executive Summary

Methylglucamine orotate is a salt combining the organic acid, orotic acid, with the amino sugar, methylglucamine. Orotic acid and its salts have been investigated for their potential to enhance the bioavailability of minerals, while meglumine is an established excipient used to improve the solubility and absorption of certain drugs. This whitepaper provides a comprehensive overview of the predicted oral bioavailability of this compound by examining the known pharmacokinetic properties and absorption mechanisms of its constituent parts. Detailed experimental protocols for a hypothetical in vivo bioavailability study in a rat model are provided, along with the necessary analytical methodologies.

Bioavailability and Pharmacokinetics of Constituent Components

Orotic Acid

Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is an intermediate in the de novo biosynthesis of pyrimidines. It is suggested that orotate salts may improve the bioavailability of the chelated substance. While specific oral pharmacokinetic data for orotic acid is sparse, studies on analogous small organic acids provide some insight.

Table 1: Pharmacokinetic Parameters of Flunixin Meglumine and a Comparable Organic Acid (Rotundic Acid) After Oral Administration in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Animal Model | Reference |

| Flunixin Meglumine | 2.2 | 946 | 1.0 | - | 22 | Swine | [1] |

| Rotundic Acid | 10 | - | - | - | 16.1 - 19.4 | Rat | [2][3] |

| Rotundic Acid | 20 | - | - | - | 16.1 - 19.4 | Rat | [2][3] |

| Rotundic Acid | 40 | - | - | - | 16.1 - 19.4 | Rat | [2][3] |

Note: Data for orotic acid is not directly available. Rotundic acid is presented as a comparable organic acid.

Methylglucamine (Meglumine)

Meglumine (N-methyl-D-glucamine) is widely used as a pharmaceutical excipient to form salts with acidic drugs, thereby increasing their aqueous solubility. While some meglumine salts, like meglumine diatrizoate, are not significantly absorbed orally[4], meglumine has been shown to enhance the absorption of other compounds. Studies on flunixin meglumine in various animal species provide some pharmacokinetic data for a meglumine salt, although the flunixin moiety will be the primary determinant of the overall pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Oral Flunixin Meglumine in Various Animal Species

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Horse | - | 1.3 - 2.8 | 0.76 - 7.66 | 71.9 | [5] |

| Elephant (Asian) | 0.8 | 2.1 ± 0.8 | ~1.3 | - | [6] |

| Elephant (African) | 0.8 | 2.5 ± 0.7 | ~2.8 | - | [6] |

| Swine | 2.21 | 0.946 | 1.00 | 22 | [1] |

Predicted Absorption Pathways

Orotic Acid Absorption

The intestinal absorption of orotic acid, as an organic anion, is likely mediated by solute carrier (SLC) transporters. Specifically, OAT2 (Organic Anion Transporter 2, encoded by the SLC22A7 gene) has been identified as a high-affinity transporter for orotic acid.[7] SLC22A13 has also been suggested to transport orotate.[8] These transporters facilitate the uptake of orotic acid from the intestinal lumen into the enterocytes.

Meglumine Absorption

The exact mechanism for the intestinal absorption of meglumine is not well-defined. As a polar, N-methylated amino sugar, its passive diffusion across the lipid bilayer of enterocytes is expected to be low. It is plausible that its absorption is mediated by one or more of the numerous solute carrier transporters present in the intestinal epithelium that handle sugars, amino acids, or organic cations.[9][10][11][12]

Proposed Experimental Protocol for Oral Bioavailability Study

The following protocol outlines a standard approach to determine the oral bioavailability of this compound in a rat model.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male and Female

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

-

Acclimatization: Minimum of 7 days prior to the study.

Study Design

-

Groups:

-

Group 1: Intravenous (IV) administration of this compound (for determination of absolute bioavailability).

-

Group 2: Oral (PO) administration of this compound.

-

-

Dose: To be determined based on preliminary toxicity studies. A common starting point for organic acids is in the range of 10-50 mg/kg.[2][3]

-

Fasting: Animals should be fasted overnight (approximately 12 hours) prior to dosing, with free access to water.

Dosing

-

IV Administration: The compound will be dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into the tail vein.

-

PO Administration: The compound will be dissolved or suspended in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) and administered via oral gavage.

Blood Sampling

-

Timepoints:

-

Pre-dose (0 h)

-

Post-dose: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

-

Collection: Approximately 0.2-0.3 mL of blood will be collected from the jugular vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Processing: Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Sample Analysis: HPLC-UV Method for Orotic Acid Quantification

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

-

Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).[13]

-

Detection Wavelength: 280 nm.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

Inject a defined volume onto the HPLC system.

-

Pharmacokinetic Analysis

The plasma concentration-time data will be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

Elimination half-life (t1/2).

-

Absolute oral bioavailability (F%) will be calculated as: (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.[2][3]

Conclusion

Based on the available data for its individual components, it is hypothesized that this compound will be orally bioavailable. The orotate moiety is expected to be absorbed via SLC transporters, such as OAT2. The meglumine component may enhance the solubility and dissolution of the orotate in the gastrointestinal tract, potentially leading to improved absorption compared to orotic acid alone. However, the extent of this bioavailability is unknown and requires direct experimental investigation. The protocols and methodologies outlined in this guide provide a robust framework for conducting such a study to definitively characterize the oral pharmacokinetics of this compound. The findings from such a study would be of significant interest to researchers and professionals in the fields of drug development and nutritional science.

References

- 1. Pharmacokinetics of flunixin meglumine in mature swine after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]